1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
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Description
“1-(Chlorosulfonyl)pyrrolidin-3-yl acetate” is a chemical compound with the molecular formula C6H10ClNO4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “1-(Chlorosulfonyl)pyrrolidin-3-yl acetate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Conducting Polymers Synthesis
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate might be indirectly related to the synthesis of conducting polymers. In research by Sotzing et al. (1996), derivatives of pyrrolidin were used for the electropolymerization of bis(pyrrol-2-yl) arylenes to produce conducting polymers, highlighting the potential of pyrrolidin derivatives in electronic material science Sotzing et al., 1996.
Synthesis of Highly Substituted 2(1H)-Pyridones
Padwa et al. (1999) described the synthesis of 2(1H)-Pyridones using a method that may involve structures related to 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate. This research signifies the importance of pyrrolidin derivatives in creating compounds with potential pharmacological applications Padwa et al., 1999.
Carbocationic Polymerization
The use of pyrrolidinone, a similar structure, in carbocationic polymerization for the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes was explored by Pratap and Heller (1992). This illustrates the potential of pyrrolidin derivatives in polymer science, specifically in producing unique polymeric materials Pratap and Heller, 1992.
Quantum Chemical Investigation
Bouklah et al. (2012) conducted a quantum chemical investigation of molecular properties of substituted pyrrolidinones. This study provides insight into the electronic properties of pyrrolidinone derivatives, which could inform their application in material science and drug design Bouklah et al., 2012.
properties
IUPAC Name |
(1-chlorosulfonylpyrrolidin-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4S/c1-5(9)12-6-2-3-8(4-6)13(7,10)11/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFAJCGPSFXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate |
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